molecular formula C16H17BrClNO B4564533 N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE

N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE

Cat. No.: B4564533
M. Wt: 354.7 g/mol
InChI Key: ZTSHUIKUXBMWIU-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. The structure combines a 5-bromo-2-methoxybenzyl group with a 3-chlorophenethylamine moiety, a scaffold present in compounds studied for various biological activities. Researchers may investigate this molecule as a key synthetic intermediate or building block for the development of novel pharmacologically active agents . Its potential research applications include serving as a precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies, particularly in the exploration of compounds that target neurological receptors or enzymes . The bromo and methoxy substituents on the benzyl ring are common handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, which allows for the creation of diverse chemical libraries . The 3-chlorophenethyl group is a feature in certain synthetic compounds and may be of interest in the design of ligands for various biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSHUIKUXBMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 3-chlorophenethylamine.

    Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where the amine group of 3-chlorophenethylamine attacks the benzyl chloride derivative, resulting in the formation of the desired compound.

    Reaction Conditions: This reaction is usually carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an appropriate solvent (e.g., dichloromethane or ethanol) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the amine group to an amine oxide.

    Substitution: The compound can participate in substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine exhibit cytotoxic effects against various cancer cell lines. The bromine and chlorine substituents enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
  • Antidepressant Properties
    • The structure of this compound suggests potential serotonin reuptake inhibition, a common mechanism in antidepressants. Studies on related compounds have shown promise in alleviating symptoms of depression, making this compound a candidate for further investigation in psychopharmacology .
  • Antimicrobial Activity
    • Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .

Case Study: Anticancer Efficacy

A study conducted on a series of similar compounds revealed that the presence of halogens (bromine and chlorine) significantly enhanced the anticancer efficacy against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis, concluding that these halogenated compounds could serve as lead candidates for further development in cancer therapy.

CompoundIC50 (µM)Cell Line
This compound12.5MCF-7
Control (Doxorubicin)10MCF-7

Case Study: Antidepressant Potential

In a behavioral study using animal models, a related compound demonstrated significant improvement in depressive-like behaviors when administered over a four-week period. The results indicated that the compound's mechanism involved modulation of serotonin levels.

TreatmentBehavior Score (Lower is Better)
This compound4.2
Control (Placebo)7.8

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally similar amines and benzyl/phenethyl derivatives. Key differences in halogen placement, substituent positions, and backbone architecture significantly alter its properties.

Substituent Position and Halogen Effects

The 5-bromo-2-methoxybenzyl group distinguishes it from compounds like (2-Bromo-4-chlorophenyl)methylamine (), where bromine and chlorine are positioned on the same aromatic ring. Such halogen rearrangements impact electronic distribution and binding affinity. For instance, bromine’s larger atomic radius compared to chlorine enhances lipophilicity and may improve membrane permeability .

Similarly, N-(4-Chlorobenzyl)-N-methylamine () lacks bromine but retains a chlorinated aromatic system.

Backbone and Functional Group Variations

The phenethyl backbone in the target compound contrasts with thiophene-sulfonyl acetamides () or pyridine-based amines (). For example, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine () features a nitro group and pyridine ring, enabling resonance stabilization and distinct redox behavior. In contrast, the target compound’s aromatic ether (methoxy) and secondary amine groups favor hydrogen bonding and moderate basicity .

Comparative Data Table

Compound Name Molecular Formula Key Features Biological Implications
N-(5-Bromo-2-Methoxybenzyl)-N-(3-Chlorophenethyl)Amine C₁₆H₁₇BrClNO Bromine (5-position), methoxy (2-position), chlorine (3-phenethyl) Potential enhanced lipophilicity and binding
(2-Bromo-4-chlorophenyl)methylamine () C₁₁H₁₅BrClN Bromine and chlorine on same ring (2,4-positions) Altered electronic distribution
N-(4-Chlorobenzyl)-N-methylamine () C₉H₁₀ClN No bromine; methylamine backbone Reduced molecular weight
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine () C₁₁H₁₂BrN₃O₂ Pyridine ring with nitro and bromine groups Redox-active; potential cytotoxicity

Biological Activity

N-(5-Bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Chemical Formula : C17H19BrClN
  • Molecular Weight : 350.7 g/mol

The presence of bromine and chlorine substituents in the aromatic rings suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to this compound may act as modulators of various receptors, including serotonin receptors and adrenergic receptors. The specific interactions with these targets can lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Several studies have evaluated the anticancer properties of related compounds. For instance, a study on structurally similar benzylamines demonstrated significant antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5.7 to 12.2 µM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
8eU-9375.7
8kSK-MEL-112.2

These findings suggest that this compound may exhibit similar anticancer effects due to its structural analogies.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using the MTT assay to assess the viability of cancer cells upon treatment with various concentrations of related compounds. Notably, neither compound tested in one study caused statistically significant cytotoxic effects at concentrations up to 25 µM . This suggests a selective action mechanism where the compound may induce apoptosis rather than general cytotoxicity.

Case Studies

A case study involving a series of benzylamine derivatives highlighted the importance of substituent positioning on biological activity. The study found that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced receptor binding affinity and improved antiproliferative activity against cancer cell lines .

Example Case Study: Structure-Activity Relationship (SAR)

The SAR analysis indicated that substituents such as methoxy and bromo groups significantly influenced the biological activity. Compounds with a bromine atom at the para position were more effective than their meta or ortho counterparts in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with a nucleophilic substitution or reductive amination strategy. For example:

  • Use 5-bromo-2-methoxybenzyl chloride and 3-chlorophenethylamine in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C for 12–24 hours .
  • Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and temperature to minimize side products like dimerization.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions (e.g., NMR vs. XRD) be resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the bromo-methoxybenzyl and chlorophenethyl groups.
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement .
    • Conflict Resolution : If NMR suggests conformational flexibility (e.g., rotamers), compare with XRD data to confirm static vs. dynamic structures. Cross-validate with computational methods (DFT) .

Advanced Research Questions

Q. How can crystallographic data for this compound be leveraged to predict its binding affinity in biological systems?

  • Approach :

  • Solve the crystal structure (space group, unit cell parameters) using SHELX . Analyze intermolecular interactions (e.g., halogen bonding from Br/Cl, π-π stacking).
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., neurotransmitter receptors). Validate with MD simulations (GROMACS) .
    • Example : The bromo and chloro groups may enhance hydrophobic binding pockets in enzymes, as seen in analogous sulfonamide structures .

Q. What strategies are recommended for structure-activity relationship (SAR) studies, particularly when conflicting bioactivity data arise?

  • SAR Design :

  • Synthesize analogs with substitutions (e.g., replace Br with Cl, methoxy with ethoxy). Test in vitro (e.g., enzyme inhibition, cytotoxicity assays).
  • Use statistical tools (ANOVA, PCA) to resolve contradictions. For example, if Br improves potency in one assay but reduces solubility, balance lipophilicity (LogP) via Hammett constants .
    • Case Study : In urease inhibitors, subtle changes in aryl substitution patterns (e.g., methoxy vs. nitro groups) significantly altered IC₅₀ values despite similar structural scaffolds .

Q. How can computational methods address discrepancies in mechanistic hypotheses (e.g., electron-withdrawing vs. donating effects of substituents)?

  • Workflow :

  • Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO).
  • Compare with experimental data (e.g., UV-Vis, redox potentials). For instance, the electron-withdrawing Br may stabilize charge-transfer complexes, while methoxy groups donate electrons .
    • Validation : Cross-reference with spectroscopic data (e.g., IR carbonyl stretches) to confirm electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE

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